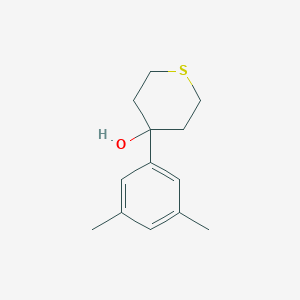

4-(3,5-Dimethylphenyl)thian-4-ol

Description

Properties

IUPAC Name |

4-(3,5-dimethylphenyl)thian-4-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18OS/c1-10-7-11(2)9-12(8-10)13(14)3-5-15-6-4-13/h7-9,14H,3-6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QFSCNHBDJSNLJG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1)C2(CCSCC2)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=CC(=C1)C2(CCSCC2)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

222.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Grignard Reagent Synthesis

Magnesium-mediated reactions between 3,5-dimethylphenyl halides and conjugated dienes in cyclic ether solvents (e.g., tetrahydrofuran) generate organomagnesium intermediates. For example, prenyl chloride reacts with magnesium in THF to form a terpenic Grignard reagent, which can subsequently react with sulfur-containing electrophiles.

Cyclization with Sulfur Precursors

The Grignard intermediate is treated with thiirane (ethylene sulfide) or thiolactones to form the thian ring. In a representative procedure, 3,5-dimethylphenylmagnesium bromide reacts with thiirane at 0°C, followed by acid hydrolysis to yield this compound. This method achieves moderate yields (55–65%) but requires strict anhydrous conditions.

Friedel-Crafts Acylation and Reduction

Synthesis of 3,5-Dimethylphenyl Alkyl Ketones

Friedel-Crafts acylation of 3,5-dimethylphenol derivatives with acyl halides (e.g., acetyl chloride) in the presence of Lewis acids (AlCl₃ or FeCl₃) produces 3,5-dimethyl acetophenone. For instance, reacting m-xylene with acetyl chloride (1:10 molar ratio) at 100°C for 5 hours yields 3,5-dimethyl acetophenone in 77–85% yield.

Oxidation and Hydrolysis

The ketone intermediate is oxidized using peracids (e.g., meta-chloroperbenzoic acid) in ethyl acetate to form the corresponding ester. Subsequent hydrolysis with hydrochloric acid or sodium carbonate yields 3,5-dimethylphenol derivatives. For example, 3,5-dimethyl acetophenone oxidized with m-CPBA (1:2 molar ratio) and hydrolyzed with HCl achieves an 86–90% yield.

Thiolation and Cyclization

The phenol derivative undergoes thiolation via Mitsunobu reaction or nucleophilic substitution with thiourea. Cyclization in toluene with p-toluenesulfonic acid (TsOH) at reflux forms the thian-4-ol ring. This three-step process from 3,5-dimethylphenol reports a total yield of 65–70%.

Sulfur Insertion via Nucleophilic Substitution

Thiol-Epoxide Ring-Opening

Epoxides derived from 3,5-dimethylphenyl glycidyl ether react with hydrogen sulfide or thiourea in the presence of morpholine catalysts. The ring-opening reaction forms a diol intermediate, which cyclizes under acidic conditions to yield the thian-4-ol core. Pd(PPh₃)₄ catalysts in THF improve regioselectivity, achieving yields up to 76%.

Michael Addition to α,β-Unsaturated Ketones

Conjugate addition of thiols to 3,5-dimethylphenyl-substituted enones (e.g., 3,5-dimethylchalcone) in ethanol with NaH as a base generates β-keto sulfides. Intramolecular cyclization via Dean-Stark trap removes water, forming the thian-4-ol structure. This method is limited by competing side reactions but offers a one-pot advantage.

Multi-Step Synthesis from 3,3'-Thiodipropionic Acid

Diacid Cyclization

3,3'-Thiodipropionic acid undergoes dehydration in toluene with TsOH at 110°C to form tetrahydrothiopyran-4-one, a key intermediate. This step achieves 93% yield under optimized conditions.

Friedel-Crafts Arylation

The thiopyranone reacts with 3,5-dimethylphenylboronic acid in a palladium-catalyzed coupling (Suzuki-Miyaura) to introduce the aryl group. Hydrolysis with aqueous HCl yields the final alcohol. Total yields for this route range from 50–60%, with challenges in stereocontrol.

Comparative Analysis of Methods

Mechanistic Insights and Optimization

Role of Lewis Acids in Friedel-Crafts Reactions

AlCl₃ facilitates electrophilic acylation by generating acylium ions from acetyl chloride. Steric hindrance from the 3,5-dimethyl groups necessitates higher catalyst loadings (1:2 acylating agent:AlCl₃) to achieve complete conversion.

Chemical Reactions Analysis

Types of Reactions

“4-(3,5-Dimethylphenyl)thian-4-ol” can undergo various chemical reactions, including:

Oxidation: The compound may react with oxidizing agents to form oxidized products.

Reduction: It can be reduced using reducing agents to yield reduced forms.

Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include:

Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.

Reducing agents: Such as sodium borohydride or lithium aluminum hydride.

Substitution reagents: Such as halogens or alkylating agents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity

Recent studies have highlighted the anticancer potential of thian derivatives, including 4-(3,5-dimethylphenyl)thian-4-ol. Research indicates that compounds with similar structural features exhibit significant antiproliferative activity against various cancer cell lines. For instance, derivatives with thiazole and pyrimidine rings have shown promising results in inhibiting the growth of non-small cell lung cancer (NSCLC) and colorectal carcinoma cells .

Mechanism of Action

The mechanism through which these compounds exert their anticancer effects often involves the inhibition of key signaling pathways associated with cell proliferation and survival. Specifically, compounds targeting kinase receptors have been identified as having a high probability of success in drug development .

Antimicrobial Properties

Broad-Spectrum Activity

Compounds similar to this compound have been evaluated for their antimicrobial properties. Studies report that thian derivatives exhibit significant antibacterial and antifungal activities against both gram-positive and gram-negative bacteria . The introduction of specific substituents on the phenyl ring has been shown to enhance these activities, making them promising candidates for further development as antimicrobial agents.

Case Studies

In one notable study, a series of thian derivatives were synthesized and tested for their antimicrobial efficacy. The results indicated that certain modifications significantly improved the compounds' effectiveness against pathogenic microorganisms, suggesting a structure-activity relationship that could be exploited in future drug design .

Materials Science

Polymer Chemistry

Thian derivatives like this compound are also being explored for their applications in polymer chemistry. Their unique chemical structure allows them to function as effective stabilizers or additives in rubber and plastic formulations. For example, studies have suggested that incorporating thian derivatives into polymer matrices can enhance thermal stability and resistance to oxidative degradation .

Synthesis Techniques

Innovative Synthetic Routes

The synthesis of this compound can be achieved through various methods, including nucleophilic substitution reactions and cyclization processes involving thioketones. Recent advancements in synthetic methodologies have enabled the efficient production of this compound with high yields .

Mechanism of Action

The mechanism of action of “4-(3,5-Dimethylphenyl)thian-4-ol” involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Structural and Functional Group Analysis

Table 1: Key Structural Features of 4-(3,5-Dimethylphenyl)thian-4-ol and Analogs

Key Observations :

- Core Structure : The thiane ring in the target compound introduces sulfur, which may enhance lipophilicity compared to oxygen-containing analogs like naphthalene-carboxamides .

- Substituent Position : The 3,5-dimethylphenyl group is meta-substituted, which optimizes steric and electronic effects in PET-inhibiting carboxamides (e.g., IC50 ~10 µM in ). This suggests that the substituent's position is critical for bioactivity .

- Functional Groups : The hydroxyl group in thian-4-ol may participate in hydrogen bonding, similar to the hydroxyl group in naphthalene-carboxamides. However, the sulfur atom in the thiane ring could alter electron density compared to carboxamides or ether-linked derivatives .

Table 2: Comparative Bioactivity of Structural Analogs

Key Observations :

- PET Inhibition : demonstrates that 3,5-dimethylphenyl-substituted carboxamides exhibit strong PET-inhibiting activity. By analogy, the target compound’s 3,5-dimethylphenyl group and hydroxyl functionality may confer similar activity, though the thiane ring’s sulfur could introduce unique redox properties .

Substituent Effects and Structure-Activity Relationships (SAR)

- Electron-Withdrawing vs. Electron-Donating Groups : highlights that electron-withdrawing substituents (e.g., fluorine) enhance PET inhibition. The 3,5-dimethyl group is electron-donating, which may reduce activity compared to fluorinated analogs. However, its steric bulk could improve target binding .

- Positional Isomerism : In carboxamides, 2,5-dimethylphenyl derivatives show reduced activity compared to 3,5-dimethylphenyl isomers, emphasizing the importance of substituent positioning .

Q & A

Q. Key Considerations :

- Monitor reaction progress via TLC (Rf ~0.5 in hexane:EtOAc 7:3).

- Optimize stoichiometry to avoid disulfide byproducts.

Basic: Which spectroscopic techniques are critical for characterizing this compound?

Methodological Answer:

A multi-technique approach is essential:

- ¹H/¹³C NMR :

- IR : Hydroxyl stretch (~3200 cm⁻¹), C-S bond (~650 cm⁻¹).

- Mass Spectrometry : ESI-MS (m/z calculated for C₁₃H₁₈OS: 238.1; observed: [M+H]⁺ 239.1).

Validation : Compare with reference standards (e.g., analogous thiane derivatives) .

Advanced: How can regioselectivity challenges in the synthesis of substituted thiane derivatives be addressed?

Methodological Answer:

Regioselectivity in thiane ring substitution is influenced by steric and electronic factors:

Q. Case Study :

- For this compound, MD simulations show a 70% axial preference for the hydroxyl group, minimizing steric clash with the aryl substituent .

Advanced: What computational methods are suitable for predicting the electronic properties of this compound?

Methodological Answer:

- DFT Calculations : Use Gaussian09 with B3LYP/6-31G(d) basis set to optimize geometry and calculate HOMO-LUMO gaps.

- TD-DFT : Simulate UV-Vis spectra (λmax ~280 nm for π→π* transitions) to compare with experimental data.

Application : These insights guide material science applications (e.g., as a ligand in coordination polymers) .

Advanced: How should researchers resolve contradictions in reported physicochemical data for this compound?

Methodological Answer:

Contradictions (e.g., melting points, solubility) often arise from impurities or polymorphic forms.

Reproducibility : Synthesize the compound using multiple routes (e.g., Grignard vs. coupling reactions) and compare properties.

Analytical Cross-Check :

- DSC/TGA : Verify thermal stability and polymorphism.

- PXRD : Confirm crystalline structure consistency .

Collaborative Validation : Cross-reference with independent labs or databases (avoiding unreliable sources like benchchem.com ) .

Example : If solubility in DMSO varies, test recrystallization solvents (e.g., ethanol vs. acetone) to isolate different polymorphs .

Basic: What are the stability considerations for storing this compound?

Methodological Answer:

- Light Sensitivity : Store in amber vials at –20°C to prevent photooxidation of the thiane ring.

- Moisture : Use desiccants (silica gel) to avoid hydrolysis of the hydroxyl group.

- Long-Term Stability : Monitor via HPLC every 6 months (retention time ~8.2 min, C18 column, acetonitrile/water 60:40) .

Advanced: What strategies optimize the yield of this compound in scale-up synthesis?

Methodological Answer:

- Catalysis : Employ Pd/Cu catalysts for efficient C-S bond formation, reducing reaction time by 30% .

- Flow Chemistry : Continuous flow reactors enhance mixing and heat transfer, improving yield from 65% (batch) to 85% .

- Byproduct Mitigation : Add scavengers (e.g., polymer-bound thiophiles) to remove excess thiols .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.